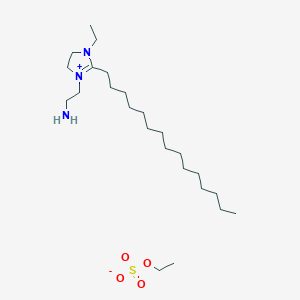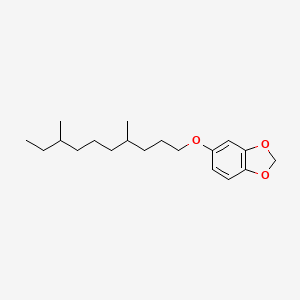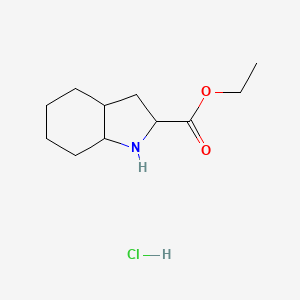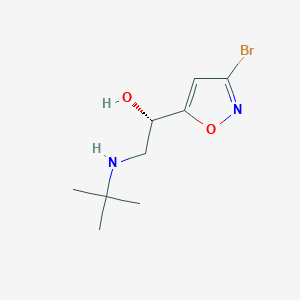
5-Isoxazolemethanol, 3-bromo-alpha-(((1,1-dimethylethyl)amino)methyl)-, (S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Isoxazolemethanol, 3-bromo-alpha-(((1,1-dimethylethyl)amino)methyl)-, (S)- is a chemical compound with a complex structure that includes an isoxazole ring, a bromine atom, and a tert-butylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isoxazolemethanol, 3-bromo-alpha-(((1,1-dimethylethyl)amino)methyl)-, (S)- typically involves multiple steps, starting with the formation of the isoxazole ring One common method involves the reaction of a suitable precursor with hydroxylamine to form the isoxazole ring, followed by bromination to introduce the bromine atom
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Isoxazolemethanol, 3-bromo-alpha-(((1,1-dimethylethyl)amino)methyl)-, (S)- can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield an aldehyde or ketone, while substitution of the bromine atom can yield a variety of substituted isoxazoles.
Aplicaciones Científicas De Investigación
5-Isoxazolemethanol, 3-bromo-alpha-(((1,1-dimethylethyl)amino)methyl)-, (S)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological processes involving isoxazole-containing compounds.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Isoxazolemethanol, 3-bromo-alpha-(((1,1-dimethylethyl)amino)methyl)-, (S)- involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes or receptors, modulating their activity. The bromine atom and tert-butylamino group can also influence the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- **5-Isoxazolemethanol, 3-chloro-alpha-(((1,1-dimethylethyl)amino)methyl)-, (S)-
- **5-Isoxazolemethanol, 3-fluoro-alpha-(((1,1-dimethylethyl)amino)methyl)-, (S)-
- **5-Isoxazolemethanol, 3-iodo-alpha-(((1,1-dimethylethyl)amino)methyl)-, (S)-
Uniqueness
Compared to similar compounds, 5-Isoxazolemethanol, 3-bromo-alpha-(((1,1-dimethylethyl)amino)methyl)-, (S)- is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets
Propiedades
Número CAS |
104164-31-0 |
|---|---|
Fórmula molecular |
C9H15BrN2O2 |
Peso molecular |
263.13 g/mol |
Nombre IUPAC |
(1S)-1-(3-bromo-1,2-oxazol-5-yl)-2-(tert-butylamino)ethanol |
InChI |
InChI=1S/C9H15BrN2O2/c1-9(2,3)11-5-6(13)7-4-8(10)12-14-7/h4,6,11,13H,5H2,1-3H3/t6-/m0/s1 |
Clave InChI |
JBRBWHCVRGURBA-LURJTMIESA-N |
SMILES isomérico |
CC(C)(C)NC[C@@H](C1=CC(=NO1)Br)O |
SMILES canónico |
CC(C)(C)NCC(C1=CC(=NO1)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


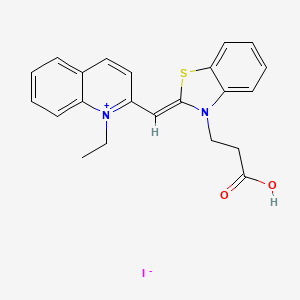
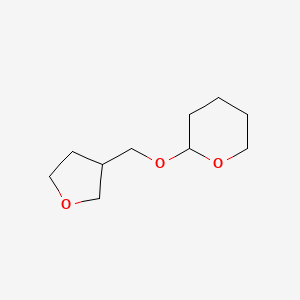
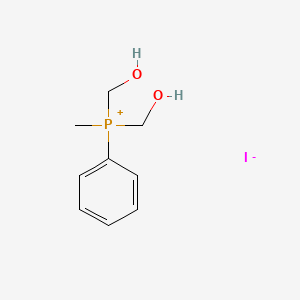
![(2R)-2-[(3-methoxyphenoxy)methyl]oxirane](/img/structure/B15182286.png)

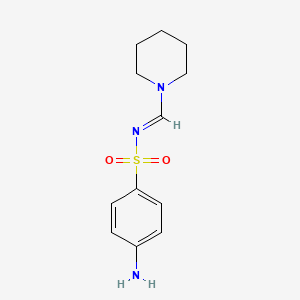
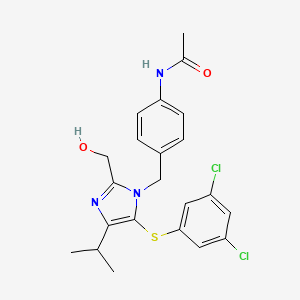
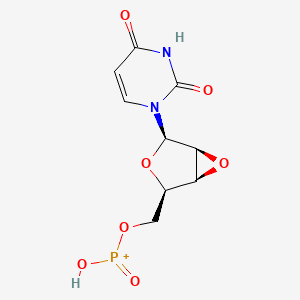
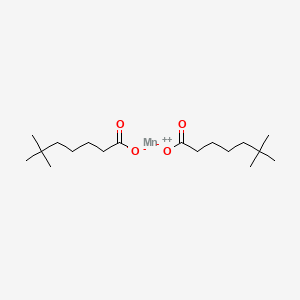
![N-[2-[[(1,2,3,6-Tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-YL)acetyl]thio]-1-oxopropyl]glycine](/img/structure/B15182317.png)
